1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE is an organic compound known for its high thermal stability, mechanical strength, and excellent chemical resistance. It is a type of bismaleimide, which is a class of compounds widely used in high-performance polymer materials. This compound is particularly valued for its ability to form highly crosslinked and thermally stable polymers, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE is typically synthesized through the imidization of bisamic acid derived from 2,2-bis(4-aminophenoxy phenyl)propane. The process involves the following steps :
Preparation of Bisamic Acid: The bisamic acid is prepared by reacting 2,2-bis(4-aminophenoxy phenyl)propane with maleic anhydride.
Imidization: The bisamic acid undergoes imidization to form this compound. This step is usually carried out under thermal conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality bismaleimide .
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE undergoes several types of chemical reactions, including:
Polymerization: The maleimide groups at the ends of the molecule can undergo homopolymerization upon heating, forming highly crosslinked thermosetting polymers.
Michael Addition: This compound can react with primary or secondary diamines through Michael addition, leading to chain extension and reduced brittleness of the resulting polymers.
Common Reagents and Conditions
Polymerization: Typically carried out under thermal conditions without the need for free radical initiators.
Michael Addition: Requires primary or secondary diamines and is usually conducted under thermal curing conditions.
Major Products
The major products formed from these reactions are highly crosslinked thermosetting polymers with excellent thermal stability and mechanical properties .
Scientific Research Applications
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism by which 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE exerts its effects is through the formation of highly crosslinked polymer networks. The maleimide groups undergo polymerization or Michael addition reactions, leading to the creation of a robust and thermally stable polymer matrix . This crosslinking enhances the mechanical properties and thermal stability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
5(6)-Maleimide-1(4′-maleimidophenyl)-1,3,3′-trimethyl indane (BMII): Another bismaleimide with similar thermal and mechanical properties.
Bispropargyl Ether of Bisphenol A (BPEBPA): Often blended with bismaleimides to improve curing kinetics and reduce brittleness.
Uniqueness
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE is unique due to its specific molecular structure, which allows for the formation of highly crosslinked and thermally stable polymers without the need for additional free radical initiators. This property makes it particularly valuable in applications requiring high thermal stability and mechanical strength .
Properties
CAS No. |
147299-70-5 |
---|---|
Molecular Formula |
C23H18N2O6 |
Molecular Weight |
418.405 |
IUPAC Name |
1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]propoxy]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O6/c26-20-10-11-21(27)24(20)16-2-6-18(7-3-16)30-14-1-15-31-19-8-4-17(5-9-19)25-22(28)12-13-23(25)29/h2-13H,1,14-15H2 |
InChI Key |
LYRBGUJUZNLARL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Synonyms |
1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.